

Comprehensive Physicochemical Profiling and Structural Characterization of 4-((m-Tolylcarbamoyl)morpholine)

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Compound of Interest

Compound Name:	4-(N-(M-Tolyl)carbamoyl)morpholine
CAS No.:	13606-73-0
Cat. No.:	B5832538

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Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Compound Focus: 4-((m-Tolylcarbamoyl)morpholine) | CAS: 13606-73-0 | IUPAC:N-(3-methylphenyl)morpholine-4-carboxamide

Executive Summary

As a Senior Application Scientist overseeing early-stage drug discovery and agrochemical development pipelines, I approach the characterization of a chemical entity not merely as a checklist of properties, but as a predictive framework for its behavior in biological systems.

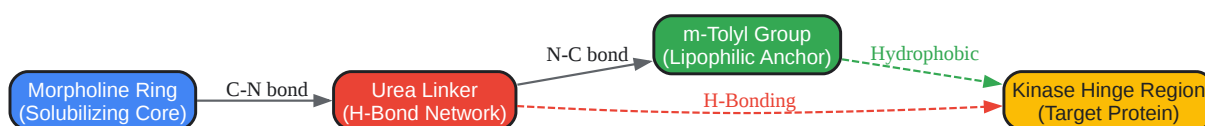
4-((m-Tolylcarbamoyl)morpholine) is a highly versatile, privileged molecular scaffold. Structurally, it is a urea derivative where the nitrogen atoms are distributed between a morpholine ring and an m-tolyl group. This specific structural arrangement has gained significant traction as a critical intermediate and pharmacophore in the development of JAK/STAT kinase inhibitors and advanced agrochemical fungicides. By rigorously profiling its

physicochemical characteristics, we can predict its Absorption, Distribution, Metabolism, and Excretion (ADME) profile, thereby reducing late-stage attrition rates.

Structural and Molecular Identity

The molecular architecture of 4-((m-tolylcarbamoyl)morpholine) is defined by three distinct functional domains, each contributing uniquely to its physicochemical behavior:

- **The Morpholine Ring:** A saturated heterocyclic system that traditionally enhances aqueous solubility and metabolic stability. As highlighted in , the morpholine nucleus is pivotal in preventing rapid oxidative metabolism by cytochrome P450 enzymes.
- **The Urea Linker:** Classified structurally under , the urea moiety enforces a rigid, planar conformation due to resonance. It acts as a potent bidentate hydrogen-bonding network (one donor, one acceptor), crucial for anchoring the molecule into the hinge regions of target kinases.
- **The m-Tolyl Group:** A moderately lipophilic aromatic ring that drives hydrophobic interactions within target binding pockets and enhances the compound's overall membrane permeability.



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Figure 1: Pharmacophore interaction model of 4-((m-tolylcarbamoyl)morpholine) with target proteins.

Physicochemical Profiling (The Core)

Understanding the physicochemical parameters of this compound requires a deep dive into its electronic environment.

Electronic Properties & Ionization (pKa)

Expert Insight: A common misconception is that all morpholine-containing compounds are basic. However, in 4-((m-tolylcarbamoyl)morpholine), the morpholine nitrogen is directly

bonded to the carbonyl carbon of the urea group. The nitrogen's lone pair is delocalized into the carbonyl π -system via resonance (sp² hybridization character). Consequently, the molecule is non-basic and remains entirely neutral at physiological pH (7.4). This fundamentally alters its partitioning behavior compared to standard basic amines, rendering it highly predictable across varying gastrointestinal pH gradients.

Topological Polar Surface Area (TPSA) & Lipophilicity

The compound exhibits a TPSA of 41.57 Å². In drug design, a TPSA below 90 Å² is strongly correlated with excellent blood-brain barrier (BBB) penetration, while a value below 140 Å² ensures optimal passive oral absorption. Combined with an estimated LogP of ~-1.8 to 2.2, the compound resides in the "sweet spot" of Lipinski's Rule of Five, balancing aqueous solubility with lipid membrane permeability.

Quantitative Data Summary

Property	Value	Implication for Drug & Agrochemical Design
CAS Number	13606-73-0	Unique identifier for synthesis tracking and IP.
Molecular Formula	C ₁₂ H ₁₆ N ₂ O ₂	Determines exact mass (220.12 m/z).
Molecular Weight	220.27 g/mol	Highly favorable for fragment-based design (<300 g/mol).
TPSA	41.57 Å ²	Excellent for passive membrane permeability.
H-Bond Donors	1 (Urea NH)	Satisfies Lipinski's rules; facilitates target engagement.
H-Bond Acceptors	2 (Carbonyl O, Morpholine O)	Prevents excessive hydration, aiding lipid partitioning.

Analytical Characterization Workflows

To ensure scientific integrity, physicochemical properties must be empirically validated. Below are the field-proven, step-by-step methodologies we employ. As emphasized in, every protocol must be designed as a self-validating system to eliminate false positives.

Protocol 1: Thermodynamic Aqueous Solubility (Shake-Flask Method)

Causality: We explicitly choose the thermodynamic shake-flask method over kinetic nephelometry. Kinetic assays often trap compounds in metastable, supersaturated states (especially rigid urea derivatives), yielding falsely elevated solubility values. Thermodynamic equilibrium provides the true baseline required for formulating oral doses.

Step-by-Step Methodology:

- **Buffer Preparation:** Prepare 50 mM Phosphate-Buffered Saline (PBS) at pH 7.4.
- **Saturation:** Add an excess amount of 4-((m-tolylcarbamoyl)morpholine) solid to 1 mL of the buffer in a glass vial to ensure a visible suspension remains.
- **Equilibration:** Agitate the suspension on a rotary shaker at 37°C for 48 hours to achieve thermodynamic equilibrium.
- **Phase Separation:** Centrifuge the samples at 15,000 rpm for 15 minutes. Carefully extract the supernatant without disturbing the solid pellet.
- **Quantification:** Analyze the supernatant via HPLC-UV against a pre-established calibration curve.
- **Self-Validating Control:** Simultaneously run a known high-solubility standard (e.g., caffeine) and a low-solubility standard (e.g., amiodarone). **System Logic:** If the calculated solubility of these internal standards deviates by >5% from historical baselines, the entire assay run is automatically rejected due to suspected buffer or temperature anomalies.

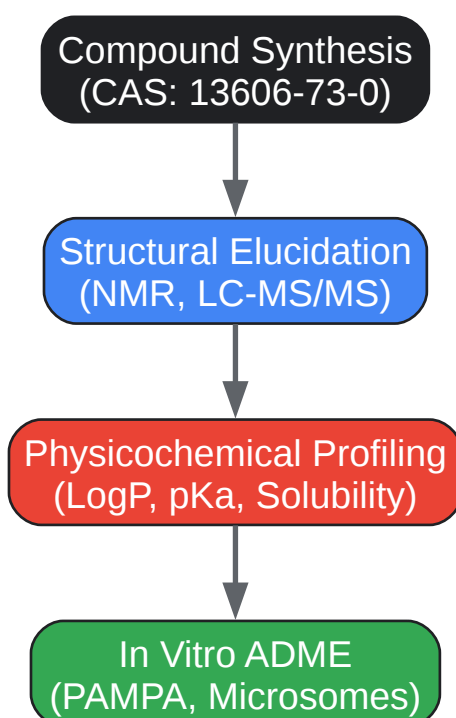
Protocol 2: In Vitro Permeability via PAMPA

Causality: The Parallel Artificial Membrane Permeability Assay (PAMPA) is selected over Caco-2 cell lines for early profiling because it isolates passive transcellular permeability from active

transport (efflux/influx). This allows us to directly correlate the compound's TPSA (41.57 Å²) with its intrinsic physical ability to cross lipid bilayers.

Step-by-Step Methodology:

- **Membrane Coating:** Coat the porous filter membrane of the acceptor plate with a 20% dodecane solution of lecithin (artificial lipid bilayer).
- **Donor Preparation:** Dissolve the compound in DMSO, then dilute into pH 7.4 buffer (final DMSO <1%).
- **Incubation:** Assemble the donor and acceptor plates. Incubate at room temperature for 5 hours in a humidity-controlled chamber.
- **Analysis:** Extract solutions from both compartments and quantify via LC-MS/MS to calculate the effective permeability coefficient (P_{eff}).
- **Self-Validating Control:** Add Lucifer Yellow (a highly fluorescent, membrane-impermeable dye) to the donor compartment. System Logic: Post-incubation, the acceptor compartment is scanned for fluorescence. Any detectable Lucifer Yellow indicates physical membrane rupture, instantly invalidating the data for that specific well.



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Figure 2: Integrated physicochemical and ADME profiling workflow for drug discovery.

Biological Relevance & ADME Implications

The rigorous physicochemical profiling of 4-((m-tolylcarbamoyl)morpholine) explains its success as a synthetic intermediate. Because the molecule is neutral at physiological pH and possesses a low TPSA, it exhibits excellent passive diffusion characteristics.

When this core is integrated into larger macro-structures (such as JAK/STAT pathway inhibitors), the urea linkage serves as a critical directional anchor, forming stable hydrogen bonds with the kinase hinge region. Meanwhile, the morpholine ring projects outward toward the solvent-exposed region of the binding pocket, enhancing the aqueous solubility of the final active pharmaceutical ingredient (API) without sacrificing target affinity.

References

- Title: **4-(N-(M-Tolyl)carbamoyl)morpholine** (CID 516484) Source: PubChem, National Center for Biotechnology Information URL:[[Link](#)]
- Title: Morpholine Derivatives in Agrochemical Discovery and Development Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[[Link](#)]
- Title: CHEBI:47857 - ureas Source: EMBL-EBI (European Bioinformatics Institute) URL: [[Link](#)]
- To cite this document: BenchChem. [Comprehensive Physicochemical Profiling and Structural Characterization of 4-((m-Tolylcarbamoyl)morpholine)]. BenchChem, [2026]. [[Online PDF](#)]. Available at: [<https://www.benchchem.com/product/b5832538/docs#comprehensive-physicochemical-profiling-and-structural-characterization-of-4-m-tolylcarbamoyl-morpholine>]

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